

4-Bromo-2-chloro-5-methylpyridine reactivity profile

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-methylpyridine

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An In-Depth Technical Guide to the Reactivity Profile of **4-Bromo-2-chloro-5-methylpyridine**

Abstract

4-Bromo-2-chloro-5-methylpyridine (CAS No: 867279-13-8) is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of drug discovery and materials science.^{[1][2][3]} Its utility stems from the differential reactivity of its two halogen substituents, which allows for programmed, site-selective functionalization. This guide provides an in-depth analysis of the core reactivity principles governing this molecule, offering a strategic framework for its application. We will explore its behavior in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange, providing both mechanistic rationale and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Core Reactivity Principles

The synthetic versatility of **4-bromo-2-chloro-5-methylpyridine** is rooted in its distinct structural and electronic features. The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.^[4] This fundamental principle is the starting point for understanding the molecule's reaction profile.

The two halogen atoms, bromine at C4 and chlorine at C2, present a classic case for regioselective chemistry. The outcome of a given transformation is dictated by the reaction mechanism:

- For Palladium-Catalyzed Cross-Coupling: These reactions proceed via an oxidative addition step. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This disparity ensures that the oxidative addition of a Palladium(0) catalyst occurs preferentially at the C4-Br bond, making it the primary site for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.^[5]
- For Nucleophilic Aromatic Substitution (S_NAr): The rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer complex.^[6] The leaving group ability in S_NAr reactions is often inverted compared to cross-coupling, following the trend F > Cl > Br > I.^{[7][8]} This is because the high

electronegativity of the halogen at the attack site stabilizes the transition state. Consequently, S_NAr reactions on **4-bromo-2-chloro-5-methylpyridine** are predicted to favor substitution at the C2 position, displacing the chloride.

The methyl group at the C5 position exerts a mild electron-donating effect, which can subtly modulate the reactivity of the adjacent C4 position, but it does not override the dominant influence of the halogens and the ring nitrogen.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrClN	[1][2]
Molecular Weight	206.47 g/mol	[1][2]
Appearance	Liquid or Solid	[2][9]
Boiling Point	239.4±35.0 °C at 760 mmHg	[9]
CAS Number	867279-13-8	[1][2]

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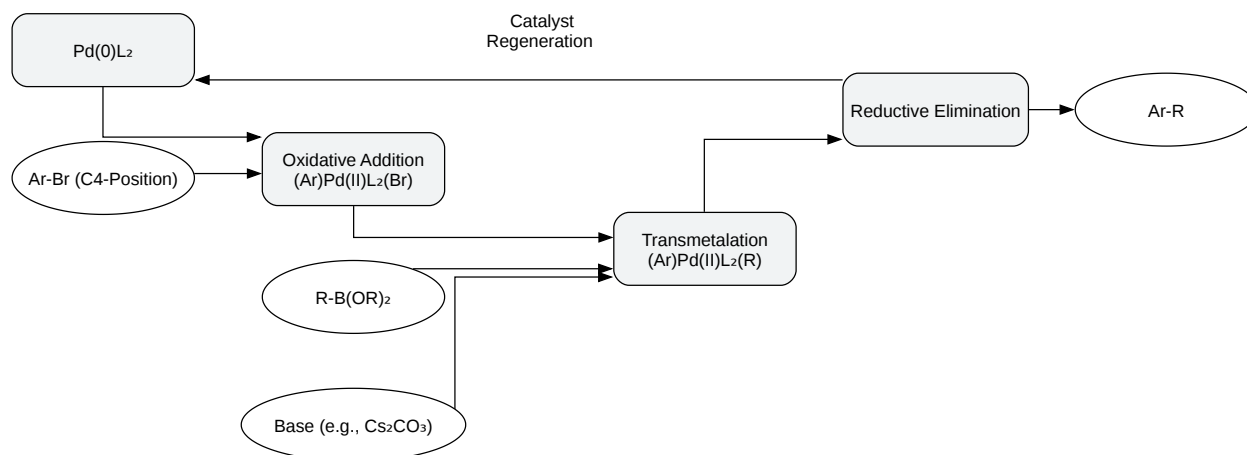
Caption: Structure of **4-bromo-2-chloro-5-methylpyridine** highlighting reactive sites.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at C4

As established, the C4-Br bond is the primary locus of reactivity for palladium-catalyzed cross-coupling reactions. This predictable selectivity makes **4-bromo-2-chloro-5-methylpyridine** an excellent substrate for building molecular complexity at this position while retaining the C2-Cl bond for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl, heteroaryl, or alkyl groups using boronic acids or esters.^{[10][11][12]} The reaction is prized for its high functional group tolerance and generally excellent yields.^[13]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Synthesis of 2-chloro-5-methyl-4-phenylpyridine

- Reaction Setup: To a flame-dried Schlenk tube, add **4-bromo-2-chloro-5-methylpyridine** (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).^[10]
- Catalyst Addition: Add $\text{Pd(PPh}_3)_4$ (0.05 equiv) to the tube.
- Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.
- Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.^[13]
- Reaction: Heat the mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Examples of Suzuki Coupling Reactions

Boronic Acid	Catalyst System	Base	Solvent	Yield (%)
Phenylboronic Acid	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	~81% (representative)[14]
4-Methoxyphenylboronic Acid	Pd(PPh ₃) ₄	K ₃ PO ₄	1,4-Dioxane/H ₂ O	~92% (on similar substrate)[14]
4-Chlorophenylboronic Acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	DME/H ₂ O	~80% (representative)[14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the synthesis of C-N bonds.[15] [16] It enables the coupling of aryl halides with a vast range of primary and secondary amines.[17][18] The selectivity for the C4-Br bond in **4-bromo-2-chloro-5-methylpyridine** allows for the precise introduction of amine functionalities.

Representative Protocol: General Amination at the C4-Position

- **Reaction Setup:** In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv) to a Schlenk tube.
- **Reagent Addition:** Add **4-bromo-2-chloro-5-methylpyridine** (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).[16]
- **Solvent Addition:** Add anhydrous, degassed toluene or dioxane via syringe.
- **Reaction:** Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
- **Work-up:** After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
- **Purification:** Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.[16]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a transformation essential for creating linear, rigid structures found in functional materials and complex drug molecules.^{[19][20]} The reaction is co-catalyzed by palladium and copper(I).^{[21][22]}

Representative Protocol: General Alkynylation at the C4-Position

- **Reaction Setup:** To a degassed solution of **4-bromo-2-chloro-5-methylpyridine** (1.0 equiv) in a suitable solvent like THF or DMF, add $\text{Pd(PPh}_3)_4$ (0.05 equiv) and CuI (0.1 equiv).^[23]
- **Reagent Addition:** Add an amine base, typically triethylamine (Et_3N , 2.0 equiv), followed by the terminal alkyne (1.1 equiv).^[23]
- **Reaction:** Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 4-24 hours.
- **Work-up:** Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH_4Cl to remove the copper catalyst.
- **Purification:** Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.^[20]

Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): Reactivity at C2

Under conditions that favor $\text{S}_{\text{N}}\text{Ar}$, the reactivity profile of **4-bromo-2-chloro-5-methylpyridine** is inverted. The more electronegative chlorine atom at the activated C2 position makes it the preferred site for nucleophilic attack, leading to the displacement of chloride.^{[8][24]} This orthogonal reactivity provides a powerful strategy for sequential functionalization.

Caption: Regioselective functionalization pathways for **4-bromo-2-chloro-5-methylpyridine**.

Representative Protocol: Synthesis of 4-bromo-2-(morpholino)-5-methylpyridine

- **Reaction Setup:** In a sealed vial, dissolve **4-bromo-2-chloro-5-methylpyridine** (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.
- **Reagent Addition:** Add morpholine (2.0-3.0 equiv). The excess amine often serves as the base. Alternatively, a non-nucleophilic base like K_2CO_3 (2.0 equiv) can be added.
- **Reaction:** Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- **Work-up:** After cooling, pour the reaction mixture into water to precipitate the product or to allow for extraction.

- Purification: Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate. Purify the crude material via column chromatography or recrystallization.[8]

Metal-Halogen Exchange: Generating a C4-Nucleophile

Metal-halogen exchange, most commonly lithium-halogen exchange, offers a powerful method for converting the C-Br bond into a potent C-nucleophile.[25][26] The exchange rate follows the trend $I > Br > Cl$, ensuring that the reaction occurs selectively at the C4 position.[25] The resulting organolithium species can be trapped with a wide variety of electrophiles.

Caption: Workflow for functionalization via metal-halogen exchange.

Representative Protocol: General Protocol for Lithiation and Electrophilic Quench

- Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of **4-bromo-2-chloro-5-methylpyridine** (1.0 equiv) in anhydrous THF.
- Lithiation: Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature below $-70\text{ }^{\circ}\text{C}$. Stir for 30-60 minutes at $-78\text{ }^{\circ}\text{C}$. [27][28]
- Electrophilic Quench: Add a solution of the desired electrophile (e.g., DMF, CO_2 , an aldehyde, or ketone; 1.2 equiv) in THF dropwise to the reaction mixture.
- Warming: Allow the reaction to slowly warm to room temperature over several hours.
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by standard methods (chromatography or distillation).

Conclusion

4-Bromo-2-chloro-5-methylpyridine is a highly valuable and versatile building block whose reactivity can be precisely controlled by the choice of reaction conditions. The weaker C-Br bond at the C4 position serves as the primary handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. Conversely, the C2-Cl bond is the preferred site for nucleophilic aromatic substitution. Finally, metal-halogen exchange at the C4 position provides a route to a potent nucleophile, opening yet another avenue for functionalization. A thorough understanding of these competing and complementary pathways allows the synthetic chemist to strategically and selectively build molecular complexity, underscoring the importance of this intermediate in modern pharmaceutical and materials science research.

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